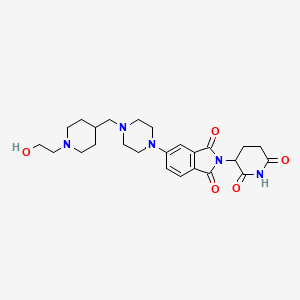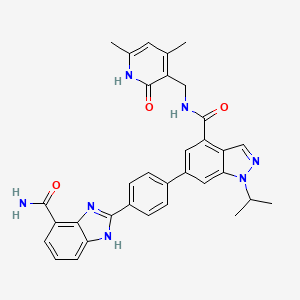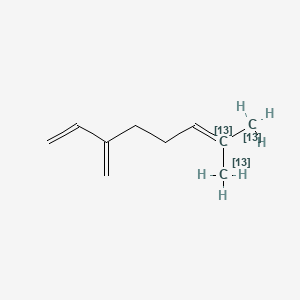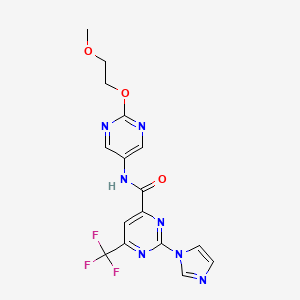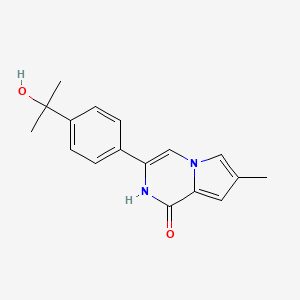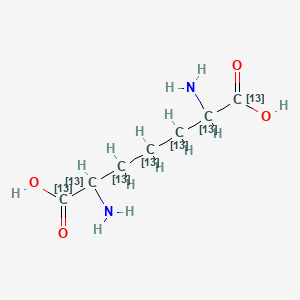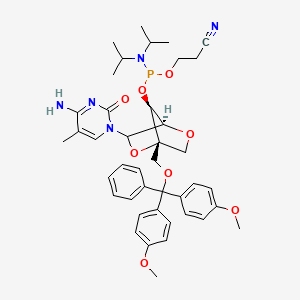
DMT-LNA-5mA phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-LNA-5mA phosphoramidite, also known as (1R,3R,4R,7S)-3-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite, is a phosphoramidite used in the synthesis of oligonucleotides . This compound is particularly significant in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-LNA-5mA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized as follows:
Protection of the Nucleoside: The nucleoside is protected to avoid undesired side reactions.
Phosphoramidite Formation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid.
Purification: The resulting phosphoramidite is purified by column chromatography on silica gel.
Industrial Production Methods
In industrial settings, the production of nucleoside phosphoramidites, including this compound, involves automated oligonucleotide synthesizers. These machines use solid-phase synthesis to build oligonucleotides one base at a time, providing complete control over the sequence .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-LNA-5mA phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction is the coupling of the phosphoramidite with a nucleophilic group in the presence of an acidic azole catalyst.
Oxidation: After coupling, the phosphite is oxidized to form a stable phosphate ester.
Common Reagents and Conditions
Catalysts: Acidic azole catalysts such as 1H-tetrazole, 2-ethylthiotetrazole, and 4,5-dicyanoimidazole.
Oxidizing Agents: Iodine in pyridine/tetrahydrofuran solution.
Major Products
The major product formed from these reactions is a stable oligonucleotide with enhanced thermal stability and binding affinity .
Applications De Recherche Scientifique
DMT-LNA-5mA phosphoramidite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DMT-LNA-5mA phosphoramidite involves the formation of stable internucleotide linkages during oligonucleotide synthesis. The compound enhances the binding affinity and thermal stability of the resulting oligonucleotides, allowing for better mismatch discrimination and higher specificity in hybridization assays . The molecular targets include complementary DNA and RNA sequences, with pathways involving the formation of stable phosphate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bz-A-LNA
- 5-Me-Bz-C-LNA
- dmf-G-LNA
- T-LNA
Uniqueness
DMT-LNA-5mA phosphoramidite is unique due to its specific structure, which provides enhanced thermal stability and binding affinity compared to other similar compounds . This makes it particularly useful in applications requiring high specificity and reproducibility, such as SNP genotyping and mRNA sample preparation .
Propriétés
Formule moléculaire |
C41H50N5O8P |
|---|---|
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1 |
Clé InChI |
UJUKPCINNDKWEN-AVSGIESFSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



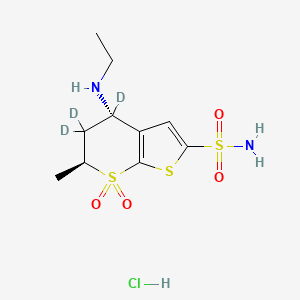

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
